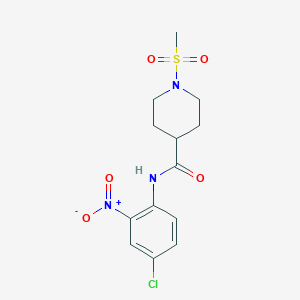

N-(4-chloro-2-nitrophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "N-(4-chloro-2-nitrophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide" involves multi-step chemical reactions, aiming to introduce specific functional groups that contribute to the compound's chemical and physical properties. For instance, the synthesis of piperidine derivatives has been explored through reactions that ensure the incorporation of nitrophenyl and methylsulfonyl groups into the piperidine structure, providing a foundation for understanding the synthetic routes applicable to the target compound (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of compounds similar to the target entity has been elucidated through crystallographic studies, revealing the spatial arrangement of atoms and the conformation of the molecular framework. Such structural insights are crucial for understanding the compound's reactivity and interactions with biological targets. Crystallographic analysis of related structures indicates that the piperidine ring can adopt specific conformations influenced by substituents, which could be extrapolated to the target compound's structural behavior (Aydinli, Sayil, & Ibiş, 2010).

Chemical Reactions and Properties

The chemical reactivity of "N-(4-chloro-2-nitrophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide" and its derivatives encompasses a range of reactions, including but not limited to substitutions, additions, and cyclization reactions. These reactions are pivotal for the synthesis of various analogs and for modifying the compound's chemical properties to suit specific research or pharmacological needs. Studies on related compounds provide insights into potential reactivity patterns and mechanisms (Lee & Kim, 1993).

Applications De Recherche Scientifique

Anti-Acetylcholinesterase Activity

Piperidine derivatives, including those related to N-(4-chloro-2-nitrophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide, have been explored for their anti-acetylcholinesterase (anti-AChE) activity. A study by Sugimoto et al. (1990) synthesized a series of piperidine derivatives and evaluated their effectiveness against acetylcholinesterase. One derivative showed an affinity 18,000 times greater for AChE than for BuChE, indicating its potential as an antidementia agent (Sugimoto et al., 1990).

Serotonin Receptor Agonists

Research by Sonda et al. (2004) investigated benzamide derivatives, structurally related to the compound , for their effects on gastrointestinal motility. One compound, Y-36912, acted as a selective 5-HT4 receptor agonist and showed promise as a novel prokinetic agent with reduced side effects (Sonda et al., 2004).

Antibacterial Activity

Khatiwora et al. (2013) synthesized metal complexes of new benzamides and evaluated their antibacterial activity. Copper complexes exhibited better activities than the free ligands and standard antibiotics against various bacteria (Khatiwora et al., 2013).

Antidepressant and Nootropic Agents

Thomas et al. (2016) synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, which are chemically similar to the compound . Some derivatives exhibited significant antidepressant and nootropic activities in animal models (Thomas et al., 2016).

AChE Inhibition and Antibacterial Activity

Iqbal et al. (2020) synthesized new compounds derived from piperidine and evaluated them for biological activities, including AChE inhibition and antibacterial effects. Most compounds were found highly active for AChE inhibition and recommended for in vivo studies (Iqbal et al., 2020).

Propriétés

IUPAC Name |

N-(4-chloro-2-nitrophenyl)-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3O5S/c1-23(21,22)16-6-4-9(5-7-16)13(18)15-11-3-2-10(14)8-12(11)17(19)20/h2-3,8-9H,4-7H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRCPAKJZOZSRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4621500.png)

![1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4621518.png)

![N-(4-bromophenyl)-2-[(4-fluorophenyl)amino]nicotinamide](/img/structure/B4621528.png)

![4-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4621535.png)

![[1-(2-{[3-(aminocarbonyl)-4-(2,5-dimethylphenyl)-2-thienyl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4621539.png)

![6-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4621554.png)

![2-[3-amino-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4621559.png)

![N-{1-[(butylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide](/img/structure/B4621570.png)

![1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B4621589.png)

![N-(2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)benzenesulfonamide](/img/structure/B4621592.png)

![methyl 2-({[2-(mesitylsulfonyl)hydrazino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4621603.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}pentanamide](/img/structure/B4621610.png)